N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVKQFFRJZWKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl chlorides, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like dioxane and bases to promote intramolecular C–S bond coupling .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its benzothiazole core is known to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer and anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide with analogous compounds:
Electronic and Functional Group Effects
- Benzothiazole vs. Triazole/Triazolinone: The benzothiazole core in the target compound provides a rigid aromatic system with sulfur contributing to π-electron delocalization.
- Substituent Position : The 4-ethoxy group on benzothiazole (target) vs. 6-ethoxy () alters steric hindrance and electronic distribution. 4-Substitution may favor planar interactions with biological targets, while 6-substitution increases bulk .
- Fluorine vs.
Spectroscopic Characterization
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives. Its chemical formula is , with a molecular weight of approximately 316.35 g/mol. The presence of the fluorine atom is significant as it enhances the compound's biological activity and stability. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzothiazole moiety can bind to various biological targets, inhibiting their activity. This interaction disrupts several biological pathways, which may lead to therapeutic effects such as:
- Enzyme Inhibition : The compound is studied for its potential to inhibit enzymes involved in critical metabolic processes.
- Anticancer Activity : Preliminary studies suggest it may act against cancer cell lines by interfering with cellular growth pathways.
- Anti-inflammatory Effects : Its structural characteristics may contribute to anti-inflammatory properties.
Research Findings
Several studies have investigated the biological activities of this compound. Key findings include:
- Anticancer Studies : In vitro tests have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial enzymes involved in folate synthesis has been highlighted as a key mechanism.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can act as a competitive inhibitor for enzymes like dihydropteroate synthase, crucial for bacterial survival.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine | Benzothiazole core with dimethyl substitution | Anticancer activity |
| N-(4-methylbenzo[d]thiazol-2-yl)-3-fluorobenzamide | Methyl substitution on benzothiazole | Antimicrobial properties |
| N-(4-nitrobenzo[d]thiazol-2-yl)-4-fluorobenzamide | Nitro group enhancing reactivity | Anti-inflammatory effects |
Case Study 1: Anticancer Efficacy
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 value of 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively, indicating potent antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
